molecular formula C15H15NO4S B6095834 1-Naphthalen-1-ylsulfonylpyrrolidine-2-carboxylic acid

1-Naphthalen-1-ylsulfonylpyrrolidine-2-carboxylic acid

Cat. No.: B6095834
M. Wt: 305.4 g/mol
InChI Key: KMCTXIYLPLOFAA-UHFFFAOYSA-N
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Description

1-Naphthalen-1-ylsulfonylpyrrolidine-2-carboxylic acid is a complex organic compound that features a pyrrolidine ring substituted with a naphthalen-1-ylsulfonyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Naphthalen-1-ylsulfonylpyrrolidine-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-Naphthalen-1-ylsulfonylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-Naphthalen-1-ylsulfonylpyrrolidine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials, catalysts, or other industrial applications.

Mechanism of Action

The mechanism of action of 1-Naphthalen-1-ylsulfonylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways The compound may bind to enzymes or receptors, influencing their activity and leading to various biological effects

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-(naphthalen-2-ylsulfonyl)pyrrolidine-2-carboxylate: A similar compound with a methyl ester group instead of a carboxylic acid group.

    1-[(5-Methyl-2-thienyl)sulfonyl]pyrrolidine: A compound with a thienylsulfonyl group instead of a naphthalenesulfonyl group.

Uniqueness

1-Naphthalen-1-ylsulfonylpyrrolidine-2-carboxylic acid is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties

Properties

IUPAC Name

1-naphthalen-1-ylsulfonylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c17-15(18)13-8-4-10-16(13)21(19,20)14-9-3-6-11-5-1-2-7-12(11)14/h1-3,5-7,9,13H,4,8,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMCTXIYLPLOFAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CC3=CC=CC=C32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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